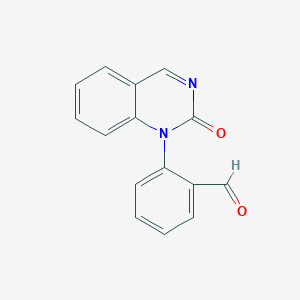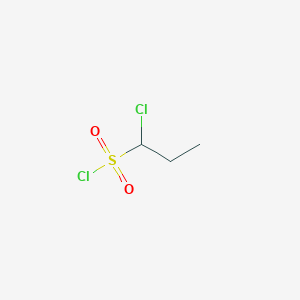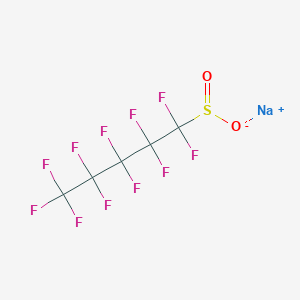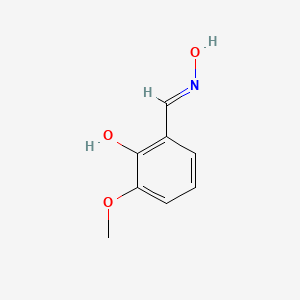
Gluconasturtiin Potassium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gluconasturtiin Potassium Salt, also known as 2-Phenylethylglucosinolate potassium salt, is a sulfur-containing glycoside belonging to the glucosinolate family. These compounds are predominantly found in cruciferous vegetables such as broccoli, cabbage, cauliflower, rapeseed, and mustard. Gluconasturtiin is primarily isolated from watercress seeds and is known for its fungitoxic, antimicrobial, and antioxidant activities .
準備方法
Gluconasturtiin Potassium Salt can be synthesized through various methods. One common approach involves the isolation of glucosinolates from Brassicaceae plants using solid-phase extraction (SPE) techniques. The glucosinolates are then eluted from ion-exchange resin with potassium sulfate, resulting in the formation of their potassium salt forms . Industrial production methods often involve the extraction and purification of glucosinolates from plant sources, followed by conversion to their potassium salt forms for stability and ease of handling .
化学反応の分析
Gluconasturtiin Potassium Salt undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction. One notable reaction is its hydrolysis by the enzyme myrosinase, which converts gluconasturtiin into phenethyl isothiocyanate (GNST-ITC). This reaction is significant due to the chemopreventive properties of the resulting isothiocyanate . Common reagents and conditions used in these reactions include aqueous solutions and enzymatic catalysis. The major products formed from these reactions are isothiocyanates, which have various biological activities .
科学的研究の応用
Gluconasturtiin Potassium Salt has a wide range of scientific research applications. In chemistry, it is used as a reference standard for the analysis of glucosinolates in food and plant samples. In biology and medicine, gluconasturtiin and its hydrolysis product, phenethyl isothiocyanate, have been studied for their potential chemopreventive effects. Research has shown that phenethyl isothiocyanate can induce apoptosis in cancer cells, making it a promising compound for cancer treatment . Additionally, gluconasturtiin exhibits antimicrobial and antioxidant properties, making it useful in the development of natural preservatives and health supplements .
作用機序
The mechanism of action of gluconasturtiin involves its hydrolysis by myrosinase to form phenethyl isothiocyanate. This isothiocyanate exerts its effects by inducing apoptosis in cancer cells through the activation of caspase pathways and cell cycle arrest at the G2/M phase . It also modulates various molecular targets and pathways, including the inhibition of phase I enzymes and induction of phase II enzymes, which contribute to its chemopreventive properties .
類似化合物との比較
Gluconasturtiin Potassium Salt is unique among glucosinolates due to its specific structure and biological activities. Similar compounds include gluconapin potassium salt, sinigrin potassium salt, glucoerucin potassium salt, and glucotropaeolin potassium salt . While these compounds share some common properties, such as antimicrobial and antioxidant activities, gluconasturtiin is particularly noted for its potent chemopreventive effects and its ability to induce apoptosis in cancer cells .
特性
CAS番号 |
1454839-39-4 |
|---|---|
分子式 |
C₁₅H₂₀KNO₉S₂ |
分子量 |
461.55 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-[Carboxy-(9H-fluoren-9-ylmethoxycarbonylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1145743.png)
